molecular formula C15H18N2O2 B5100456 1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B5100456
M. Wt: 258.32 g/mol
InChI Key: RIEWQHNJYONKNT-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a compound belonging to the pyrrolidine class. Pyrrolidines are a group of organic compounds characterized by a five-membered nitrogen-containing ring. This specific compound features a 4-methylphenyl group, a prop-2-en-1-yl substituent, and a carboxamide functional group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-8-16-15(19)12-9-14(18)17(10-12)13-6-4-11(2)5-7-13/h3-7,12H,1,8-10H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWQHNJYONKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidine ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Prop-2-en-1-yl Group: This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidine derivative is reacted with an allyl halide in the presence of a base like sodium hydride.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine, such as allylamine, under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-4-carboxamide: Another isomer with the carboxamide group at a different position.

    1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid: Similar compound with a carboxylic acid group instead of a carboxamide.

Uniqueness

1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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